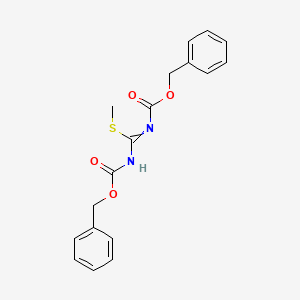

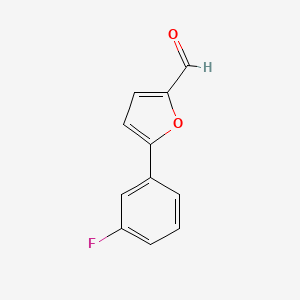

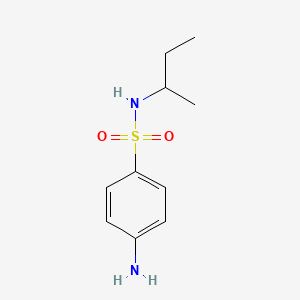

![molecular formula C15H13N3O B1335477 2-(2,4-Dimetilfenil)imidazo[1,2-a]pirimidina-3-carbaldehído CAS No. 881040-36-4](/img/structure/B1335477.png)

2-(2,4-Dimetilfenil)imidazo[1,2-a]pirimidina-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyrimidine, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and applications, such as corrosion inhibition, biological activity, and luminescence sensing.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives can involve multi-step reactions starting from simple precursors. For instance, a related compound, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, was prepared from 2-aminopyridine and then reacted with different aryl ketones to produce various derivatives . Another synthesis approach for imidazo[1,2-a]pyrimidine derivatives is the one-pot, three-component cascade reaction using N,N-dimethylformamide as a one-carbon source . These methods highlight the versatility of imidazo[1,2-a]pyrimidine chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of nitrogen atoms and a pyrimidine ring fused to an imidazole ring. Quantum chemical calculations using density functional theory (DFT) have been employed to understand the molecular properties of these compounds, such as the inhibitive effects of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on corrosion . The molecular dynamics simulations suggest that these molecules can adsorb onto surfaces through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including condensation with amines and regioselective arylation catalyzed by palladium . These reactions allow for the functionalization of the imidazo[1,2-a]pyrimidine core, providing access to a diverse range of compounds with potential applications in material science and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can be quite diverse. For example, some derivatives exhibit fluorescent properties with specific quantum yields and absorption/emission maxima . Additionally, the corrosion inhibition properties of these compounds can be studied using techniques like gravimetric measurements, potentiodynamic polarization, and impedance spectroscopy . The adsorption behavior of these molecules can be described by isotherm models, such as the Langmuir isotherm model, indicating their potential as surface-adsorbing agents .

Aplicaciones Científicas De Investigación

Ciencia de Materiales

Los compuestos dentro de la clase imidazo[1,2-a]pirimidina han demostrado potencial en la ciencia de materiales, particularmente en el desarrollo de dispositivos optoelectrónicos. Sus propiedades luminiscentes los hacen adecuados para su uso en diodos emisores de luz (LED) y otras tecnologías de visualización .

Campo Farmacéutico

Estos compuestos heterocíclicos se exploran por sus propiedades farmacológicas. Se han estudiado como fármacos anticancerígenos, con investigación centrada en su capacidad para dirigirse a vías específicas involucradas en la proliferación de células cancerosas .

Tecnología de Sensores

La sensibilidad de los derivados de imidazo[1,2-a]pirimidina a varios factores ambientales los convierte en candidatos ideales para el desarrollo de sensores. Se pueden utilizar para detectar sustancias químicas o biológicas con alta especificidad .

Imágenes y Microscopía

Debido a sus propiedades luminiscentes, estos compuestos también se utilizan como emisores para la microscopía y la obtención de imágenes confocal, lo que ayuda a la visualización de procesos biológicos a nivel celular .

Mecanismo De Acción

Target of action

Compounds with an imidazo[1,2-a]pyrimidine core have been found to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of action

The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation or activity of the target .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a particular metabolic pathway, then the activity of that pathway could be increased or decreased .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in gene expression to alterations in cellular signaling or metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more stable or active at specific pH levels .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-4-5-12(11(2)8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUIZVNXXJAEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173642 |

Source

|

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881040-36-4 |

Source

|

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

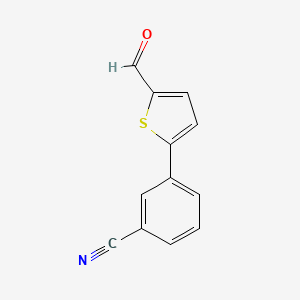

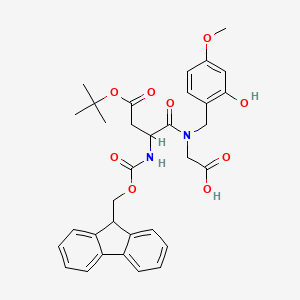

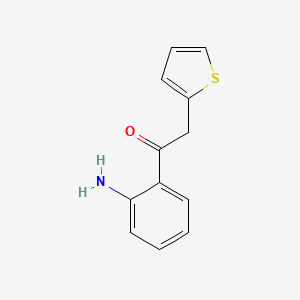

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)